molecular formula C13H7Cl3F3NO B6312285 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 1237418-28-8

2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B6312285
CAS No.: 1237418-28-8
M. Wt: 356.5 g/mol
InChI Key: KHHRWEFIYGSICM-UHFFFAOYSA-N
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Description

2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of chlorine and trifluoromethyl groups attached to a phenoxy aniline structure. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline typically involves a multi-step process. One common method starts with p-Chlorobenzotrifluoride as the starting material. This compound undergoes halogenation and ammoniation reactions to produce the desired product. The process involves the use of reagents such as powdered iron, anhydrous ferric chloride, and concentrated sulfuric acid-dried chlorine . The reaction conditions are carefully controlled to achieve high yields and purity.

Chemical Reactions Analysis

2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets. For example, in the synthesis of insecticidal compounds, it acts as a precursor that undergoes further chemical transformations to produce active ingredients that target insect nervous systems . The exact pathways and molecular interactions depend on the specific application and the final product being synthesized.

Comparison with Similar Compounds

2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3F3NO/c14-8-5-7(1-2-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHRWEFIYGSICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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